molecular formula C19H17N3OS B11038255 4,6-Dimethyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile

4,6-Dimethyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B11038255
M. Wt: 335.4 g/mol
InChI Key: BJNJUYSRKFIFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-DIMETHYL-2-{[(1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE is a complex organic compound that features a quinoline moiety, a pyridine ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIMETHYL-2-{[(1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline intermediate.

    Introduction of the Cyanide Group: The cyanide group is typically introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-DIMETHYL-2-{[(1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in aqueous or alcoholic medium.

Major Products

    Oxidation: Oxidized derivatives of the quinoline and pyridine rings.

    Reduction: Reduced forms of the quinoline and pyridine rings.

    Substitution: Substituted derivatives with various functional groups replacing the cyanide group.

Scientific Research Applications

4,6-DIMETHYL-2-{[(1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-2-{[(1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The quinoline and pyridine rings can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline ring.

    Pyridine Derivatives: Compounds such as nicotine and pyridoxine, which contain a pyridine ring.

Uniqueness

4,6-DIMETHYL-2-{[(1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE is unique due to the combination of its structural features, including the quinoline and pyridine rings, the cyanide group, and the sulfur linkage

Properties

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

4,6-dimethyl-2-[(1-methyl-2-oxoquinolin-3-yl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C19H17N3OS/c1-12-8-13(2)21-18(16(12)10-20)24-11-15-9-14-6-4-5-7-17(14)22(3)19(15)23/h4-9H,11H2,1-3H3

InChI Key

BJNJUYSRKFIFEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC3=CC=CC=C3N(C2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.